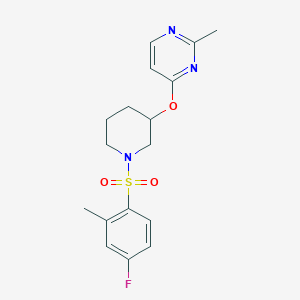

![molecular formula C15H12BrClN2S B2573118 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 314746-68-4](/img/structure/B2573118.png)

3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloroimidazo[1,2-a]pyridine is complex. It is a chemical compound with a molecular formula of C7H4BrClN2 and an average mass of 231.477 Da .Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

Imidazo[1,2-a]pyridine derivatives have been identified as promising antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship studies of these compounds have led to the development of analogues with enhanced efficacy .

GABA A Receptor Modulators

The structural resemblance of imidazo[1,2-a]pyridines to purines has led to their investigation as potential GABA A receptor positive allosteric modulators. This application is crucial for the development of treatments for disorders of the central nervous system .

Proton Pump Inhibitors

Imidazo[1,2-a]pyridines have been found to act as proton pump inhibitors. This application is significant in the treatment of gastrointestinal diseases, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Aromatase Inhibitors

These compounds have also been explored as aromatase inhibitors, which are essential in the treatment of hormone-sensitive breast cancers. By inhibiting aromatase, they prevent the conversion of androgens to estrogens, thus reducing estrogen levels .

Anti-inflammatory Agents

The imidazo[1,2-a]pyridine scaffold is present in certain nonsteroidal anti-inflammatory drugs (NSAIDs). These agents are used to reduce inflammation and alleviate pain in conditions like arthritis .

Anticancer Agents

Imidazo[1,2-a]pyridines influence various cellular pathways that are vital for the survival of cancer cells. Their ability to modulate these pathways makes them valuable in the research and development of anticancer drugs .

Wirkmechanismus

While the specific mechanism of action for 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Eigenschaften

IUPAC Name |

3-bromo-6-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2S/c1-10-2-5-12(6-3-10)20-9-13-15(16)19-8-11(17)4-7-14(19)18-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFODXAENUFMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(N3C=C(C=CC3=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)

![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)